Methyl cis-3-hydroxycyclopentane-1-carboxylate

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

Methyl cis-3-hydroxycyclopentane-1-carboxylate, also known as (1R,3S)-3-hydroxycyclopentane carboxylic acid methyl ester, is a chiral cyclopentane derivative characterized by a rigid five-membered ring with a hydroxyl group and a methyl ester in a defined cis configuration. This compound is a synthetic intermediate, not a final drug product, and is valued for its stereochemically pure (1R,3S) configuration, which provides a predictable three-dimensional scaffold for the construction of more complex, bioactive molecules.

Molecular Formula C7H12O3
Molecular Weight 144.17 g/mol
CAS No. 174292-59-2
Cat. No. B071619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl cis-3-hydroxycyclopentane-1-carboxylate
CAS174292-59-2
Synonyms(1R,3S)-3-hydroxy-cyclopentanecarboxylic acid, methyl ester
Molecular FormulaC7H12O3
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)O
InChIInChI=1S/C7H12O3/c1-10-7(9)5-2-3-6(8)4-5/h5-6,8H,2-4H2,1H3/t5-,6+/m1/s1
InChIKeyASZRODBLMORHAR-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A neat oil

Methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS 174292-59-2): A Chiral Cyclopentane Building Block for Pharmaceutical Synthesis


Methyl cis-3-hydroxycyclopentane-1-carboxylate, also known as (1R,3S)-3-hydroxycyclopentane carboxylic acid methyl ester, is a chiral cyclopentane derivative characterized by a rigid five-membered ring with a hydroxyl group and a methyl ester in a defined cis configuration . This compound is a synthetic intermediate, not a final drug product, and is valued for its stereochemically pure (1R,3S) configuration, which provides a predictable three-dimensional scaffold for the construction of more complex, bioactive molecules . Its utility is primarily as a building block in asymmetric synthesis, where the stereochemistry is critical for the desired biological activity of the target molecule [1].

Why Stereochemical Ambiguity Precludes Simple Substitution of Methyl cis-3-hydroxycyclopentane-1-carboxylate (174292-59-2)


Substituting methyl cis-3-hydroxycyclopentane-1-carboxylate with a seemingly similar compound, such as its racemic mixture (CAS 32811-76-0) or the trans-isomer (CAS 79590-84-4), introduces significant risk and can compromise a synthetic route . The compound's value is entirely dependent on its single, defined stereoisomer, (1R,3S), which dictates its interactions in chiral environments and its downstream applications in asymmetric synthesis [1]. Using a racemic mixture, which contains both enantiomers, would result in a 50% yield loss of the desired chiral product and require additional, costly purification steps. Similarly, the trans-isomer presents a different spatial arrangement of functional groups, leading to altered chemical reactivity and, in a biological context, a different binding affinity and pharmacological profile [2]. Therefore, the specific stereochemical identity is not an interchangeable property but a critical specification for successful and reproducible research outcomes.

Quantitative Differentiation of Methyl cis-3-hydroxycyclopentane-1-carboxylate (174292-59-2) vs. Key Comparators


Stereochemical Purity vs. Racemic Mixture: Eliminating 50% Inactive Byproduct and Purification Overhead

The procurement of the single stereoisomer (CAS 174292-59-2) is quantitatively superior to the racemic mixture (CAS 32811-76-0) for asymmetric synthesis applications . The target compound is provided with a defined stereochemistry, specifically the (1R,3S) configuration . In contrast, the racemic mixture is a 50:50 blend of the (1R,3S) and (1S,3R) enantiomers. Using the racemic material in a chiral synthesis inherently yields a maximum 50% theoretical yield of the desired enantiomer, with the other 50% being an undesired byproduct that requires separation via chiral chromatography or fractional crystallization, adding significant time and cost [1].

Asymmetric Synthesis Chiral Building Blocks Process Chemistry

Role as a Specific Chiral Intermediate in the Synthesis of Bioactive Targets like Epi-desmethyldesethermuscarine

The specific (1R,3S) stereochemistry of this compound is not an arbitrary choice but is a prerequisite for its documented use in the synthesis of the cholinergic compound epi-desmethyldesethermuscarine . This contrasts with the trans-isomer (CAS 79590-84-4), which, due to its different spatial arrangement, would lead to a distinct stereochemical outcome and cannot be used interchangeably for this specific synthetic target . This demonstrates a proven, application-specific utility that is absent for its diastereomer.

Medicinal Chemistry Muscarinic Receptor Ligands Synthetic Methodology

Thermodynamic Profile: Synthesis of the Less Stable but Critically Important Cis-Isomer

The cis-isomer is identified as being thermodynamically less favorable compared to its trans counterpart, yet it is accessible through specific diastereoselective palladium-catalyzed cyclization methods [1]. This intrinsic energetic difference means that simple, non-stereoselective synthetic approaches would favor the trans isomer, making the direct procurement of the pure cis-isomer (CAS 174292-59-2) a strategic decision that bypasses the need for specialized synthetic development or challenging isomer separation .

Synthetic Methodology Stereoselective Synthesis Process Development

Primary Application Scenarios for Methyl cis-3-hydroxycyclopentane-1-carboxylate (174292-59-2) Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound is ideal for research programs requiring a defined chiral cyclopentane scaffold to ensure stereochemical fidelity in downstream products. As demonstrated, its use as a 100% single stereoisomer avoids the 50% yield loss and purification burden inherent when using the racemic mixture (CAS 32811-76-0) . This makes it a cost-effective choice for the construction of complex, single-enantiomer drug candidates [1].

Synthesis of Cholinergic Receptor Ligands and Muscarinic Analogs

For medicinal chemistry projects focused on the muscarinic receptor system, this specific cis-isomer is a documented reagent in the synthesis of ligands like epi-desmethyldesethermuscarine . This provides a clear, literature-supported entry point for exploring structure-activity relationships (SAR) around this pharmacophore, where use of the incorrect trans-isomer (CAS 79590-84-4) would lead to a different diastereomer and confound biological results.

Prostaglandin Analog Development and Process Chemistry

The compound's utility extends to the synthesis of prostaglandin analogs, a class of molecules with significant therapeutic applications in inflammation and other areas [2]. Its rigid cyclopentane core, coupled with a defined cis stereochemistry, provides a valuable template for generating libraries of analogs. Procurement of this advanced intermediate can accelerate synthetic programs by providing a complex, stereodefined building block, reducing the need for multi-step syntheses from simpler achiral starting materials .

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